1,3-Butanediol dimethacrylate

Catalog No.
S662134
CAS No.
1189-08-8
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butanediol dimethacrylate

CAS Number

1189-08-8

Product Name

1,3-Butanediol dimethacrylate

IUPAC Name

3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3

InChI Key

VDYWHVQKENANGY-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C

Canonical SMILES

CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C

The exact mass of the compound 1,3-Butyleneglycol dimethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Butanediol dimethacrylate (CAS 1189-08-8) is a bifunctional, low-viscosity aliphatic crosslinking monomer and reactive diluent. Featuring an asymmetric methyl-branched backbone, it is widely utilized in UV-curable coatings, stereolithography (SLA) resins, anaerobic adhesives, and dental composites . Unlike hydrophilic ether-based crosslinkers or highly rigid symmetric short-chain diols, 1,3-BDDMA provides a distinctive balance of high crosslink density, enhanced hydrophobicity, and low polymerization shrinkage . Its primary procurement value lies in its ability to simultaneously reduce formulation viscosity to approximately 7 cP at 25 °C and impart impact-resistant flexibility to the cured polymer network .

Substituting 1,3-BDDMA with its symmetric isomer (1,4-BDDMA) or common ether-based analogs (like TEGDMA) fundamentally alters the cured material's thermomechanical and hydrolytic profile. The asymmetric methyl group in 1,3-butanediol disrupts polymer chain packing, yielding a more flexible, impact-resistant network than the rigid matrices formed by 1,4-BDDMA or EGDMA[1]. Furthermore, replacing 1,3-BDDMA with TEGDMA introduces hydrophilic ether linkages that significantly increase water sorption, leading to hydrolytic degradation and swelling in wet environments [2]. Consequently, generic substitution compromises the critical balance of toughness, moisture resistance, and low shrinkage required in high-performance adhesives and composites [1], [2].

Ultra-Low Viscosity for Reactive Dilution in UV and SLA Systems

1,3-BDDMA exhibits an exceptionally low dynamic viscosity of approximately 7 cP at 25 °C . When used as a reactive diluent in highly viscous urethane dimethacrylate (UDMA) or Bis-GMA based systems, it drastically reduces formulation viscosity to the 100–1,000 cP range required for SLA 3D printing and spray coating [1]. Compared to standard oligomeric resins that require solvent dilution, 1,3-BDDMA achieves this flowability while acting as a fully reactive crosslinker, ensuring zero VOC emissions.

Evidence DimensionDynamic Viscosity (25 °C)
Target Compound Data~7 cP
Comparator Or BaselineStandard base resins (Bis-GMA/UDMA) at >5,000 cP
Quantified DifferenceOrders of magnitude reduction in formulation viscosity without solvents
ConditionsNeat monomer at 25 °C

Enables formulators to achieve the strict rheological requirements of 3D printing and high-speed coating without sacrificing the final crosslink density.

Network Flexibility via Asymmetric Methyl Branching

The structural asymmetry of 1,3-BDDMA, derived from its methyl branch, prevents dense crystalline packing of the polymer chains during curing [1]. Head-to-head comparisons in structural adhesive and coating formulations demonstrate that 1,3-BDDMA yields cured films with greater flexibility and impact strength compared to its symmetric isomer, 1,4-BDDMA [1]. While 1,4-BDDMA forms highly rigid networks, the steric hindrance of the 1,3-isomer provides internal plasticization while maintaining a high crosslinking density[1].

Evidence DimensionCured network flexibility and impact resistance
Target Compound DataHigh flexibility and impact strength (asymmetric backbone)
Comparator Or Baseline1,4-BDDMA (symmetric backbone)
Quantified DifferenceReduced brittleness at equivalent crosslink densities
ConditionsUV-cured acrylic/methacrylic resin films

Buyers formulating impact-resistant coatings or tough adhesives should select the 1,3-isomer over the 1,4-isomer to prevent brittle failure under mechanical stress.

Hydrophobicity and Resistance to Water Sorption

In dental composites and marine coatings, water sorption leads to plasticization, swelling, and mechanical degradation. 1,3-BDDMA is a purely aliphatic, hydrophobic dimethacrylate. When compared to the industry-standard diluent TEGDMA (triethylene glycol dimethacrylate), which contains hydrophilic ether oxygen atoms, 1,3-BDDMA formulations exhibit significantly lower water uptake and greater hydrolytic stability[1].

Evidence DimensionWater sorption and hydrolytic degradation
Target Compound DataHighly hydrophobic, low water uptake
Comparator Or BaselineTEGDMA (hydrophilic ether linkages)
Quantified DifferenceSubstantially reduced water absorption and swelling in aqueous environments
ConditionsCured polymer networks submerged in aqueous media

Critical for the longevity and dimensional stability of dental restorations, structural adhesives, and protective coatings exposed to moisture.

Reduced Polymerization Shrinkage vs. Short-Chain Diols

Volumetric shrinkage during polymerization generates internal stress, leading to curling, delamination, or marginal gaps [1]. Because 1,3-BDDMA has a higher molecular weight (226.27 g/mol) and lower double-bond concentration per unit mass (~8.8 mol/L) than shorter-chain crosslinkers like ethylene glycol dimethacrylate (EGDMA), it exhibits lower overall polymerization shrinkage [1]. This allows for better dimensional accuracy in precision applications.

Evidence DimensionVolumetric polymerization shrinkage
Target Compound DataLower double-bond concentration (~8.8 mol/L) yielding reduced shrinkage
Comparator Or BaselineEGDMA (higher double-bond density)
Quantified DifferenceLower volumetric shrinkage stress compared to shorter-chain symmetric diols
ConditionsUV-initiated free-radical polymerization

Ensures high dimensional fidelity in 3D printed parts and prevents adhesive bond failure caused by curing-induced stress.

SLA and DLP 3D Printing Resins

1,3-BDDMA is an effective reactive diluent for stereolithography (SLA) and digital light processing (DLP) resins [1]. Its ultra-low viscosity (~7 cP) ensures rapid resin flow and recoating between layers, while its low polymerization shrinkage ensures high dimensional accuracy. The asymmetric structure imparts necessary toughness to the printed parts, preventing the brittleness often seen with symmetric crosslinkers [1].

Dental Composites and Restoratives

In dental formulations, replacing hydrophilic diluents like TEGDMA with 1,3-BDDMA significantly reduces water sorption and hydrolytic degradation[2]. This enhances the long-term mechanical stability and marginal integrity of the restoration, making it a targeted choice for durable, moisture-resistant dental adhesives and fillings [2].

UV-Curable Industrial Coatings

For wood, plastic, and metal coatings, 1,3-BDDMA acts as a highly efficient, VOC-free crosslinking agent [1]. Its hydrophobicity provides strong weather and chemical resistance, while its asymmetric backbone ensures the cured coating remains flexible enough to absorb impact without cracking, outperforming rigid symmetric alternatives like 1,4-BDDMA[1].

Anaerobic Adhesives and Sealants

Used in threadlockers and retaining compounds, 1,3-BDDMA provides a high crosslink density for strong metal-to-metal bonding[1]. Its low shrinkage minimizes internal stress during the anaerobic curing process, and its inherent flexibility prevents the adhesive bond from shattering under vibration or mechanical shock [1].

Physical Description

Liquid

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 189 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 188 of 189 companies with hazard statement code(s):;
H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1189-08-8

Wikipedia

1,3-butyleneglycol dimethacrylate

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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